molecular formula C15H13ClO3 B275716 Methyl 2-[(2-chlorobenzyl)oxy]benzoate

Methyl 2-[(2-chlorobenzyl)oxy]benzoate

Cat. No.: B275716
M. Wt: 276.71 g/mol
InChI Key: ZXVAPDOKLJAVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-chlorobenzyl)oxy]benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylic acid position and a 2-chlorobenzyloxy substituent at the ortho position of the aromatic ring. Its molecular structure (C15H13ClO3) combines lipophilic and electron-withdrawing properties due to the chlorinated benzyl group, which may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

methyl 2-[(2-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C15H13ClO3/c1-18-15(17)12-7-3-5-9-14(12)19-10-11-6-2-4-8-13(11)16/h2-9H,10H2,1H3

InChI Key

ZXVAPDOKLJAVNW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2Cl

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and applications of Methyl 2-[(2-chlorobenzyl)oxy]benzoate and related compounds:

Compound Name Substituent(s) Core Structure Application/Use Reference
This compound 2-chlorobenzyloxy (ortho-Cl on benzyl group) Benzoate ester Not explicitly stated
Methyl 2-(2-chlorophenoxy)benzoate 2-chlorophenoxy (direct Cl on phenoxy ring) Benzoate ester Synthetic intermediate
Tribenuron methyl ester Sulfonylurea group Benzoate ester Herbicide (sulfonylurea class)
Pyriminobac-methyl Pyrimidinyloxy, methoxyimino Benzoate ester Herbicide (ACCase inhibitor)
Haloxyfop-methyl 3-Chloro-5-(trifluoromethyl)-pyridinyloxy Propanoate ester Herbicide (aryloxyphenoxy)

Key Comparative Insights

In agrochemical analogs like tribenuron methyl ester, sulfonylurea groups confer herbicidal activity by inhibiting acetolactate synthase (ALS), whereas pyriminobac-methyl targets acetyl-CoA carboxylase (ACCase). The absence of such functional groups in this compound suggests divergent applications, possibly as a synthetic precursor or in non-agrochemical roles .

Synthetic Utility: Methyl 2-(2-chlorophenoxy)benzoate serves as an intermediate in hydrazide synthesis , implying that the target compound may similarly act as a building block for pharmaceuticals or ligands.

Steric and Electronic Properties :

  • The ortho-chlorine on the benzyl group introduces steric hindrance, which could impede enzymatic degradation compared to para-substituted analogs. This may enhance environmental persistence, a critical factor in agrochemical design .

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